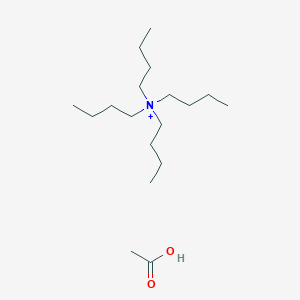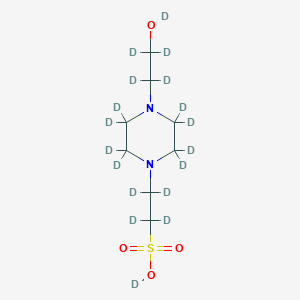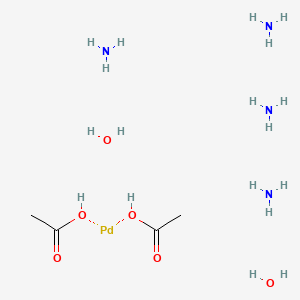
Acetic acid; tetrabutylammonium ion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid; tetrabutylammonium ion is a compound that combines acetic acid with the tetrabutylammonium ion. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its sour taste and pungent smell. Tetrabutylammonium ion, on the other hand, is a quaternary ammonium ion with the formula (C₄H₉)₄N⁺. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
The preparation of acetic acid; tetrabutylammonium ion typically involves a multi-step synthesis process. One common method starts with the reaction of tributylamine with a butyl halide in an aprotic polar organic solvent to form tetrabutylammonium halide. This intermediate is then reacted with an alkali metal hydroxide in an alcohol to produce tetrabutylammonium hydroxide. Finally, tetrabutylammonium hydroxide is reacted with acetic acid in the alcohol to yield tetrabutylammonium acetate .
Analyse Chemischer Reaktionen
Acetic acid; tetrabutylammonium ion undergoes various chemical reactions, including:
Oxidation: It can oxidize primary aliphatic alcohols to form corresponding aldehydes.
Catalysis: It acts as a mild, soluble base in Sonogashira reactions and Heck arylation.
Wissenschaftliche Forschungsanwendungen
Acetic acid; tetrabutylammonium ion has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of acetic acid; tetrabutylammonium ion involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the reaction rate. For example, in oxidation reactions, it forms a complex with the substrate, which then undergoes slow decomposition to generate reactive intermediates . Additionally, it acts as a pH-gated potassium ion channel, changing the cytosolic pH to open the channel .
Vergleich Mit ähnlichen Verbindungen
Acetic acid; tetrabutylammonium ion can be compared with other similar compounds such as:
Tetrabutylammonium bromide: Used as a phase-transfer catalyst and in substitution reactions.
Tetrabutylammonium hydroxide: Used in the preparation of other tetrabutylammonium salts.
Tetrabutylammonium nitrate: Used in various organic synthesis reactions.
These compounds share similar properties but differ in their specific applications and reactivity. This compound is unique due to its combination of acetic acid and tetrabutylammonium ion, making it particularly effective in certain catalytic and substitution reactions.
Eigenschaften
Molekularformel |
C18H40NO2+ |
|---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
acetic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2(3)4/h5-16H2,1-4H3;1H3,(H,3,4)/q+1; |
InChI-Schlüssel |
MCZDHTKJGDCTAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)










